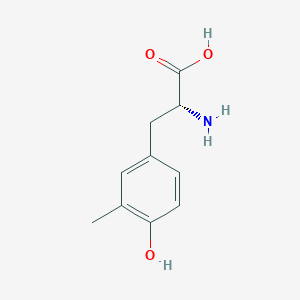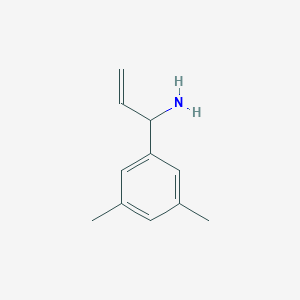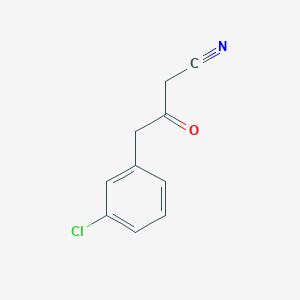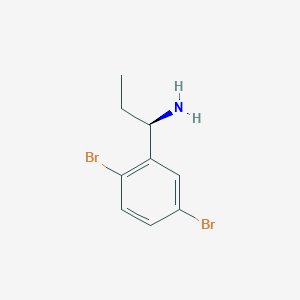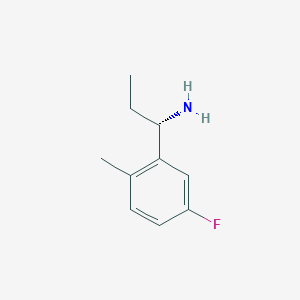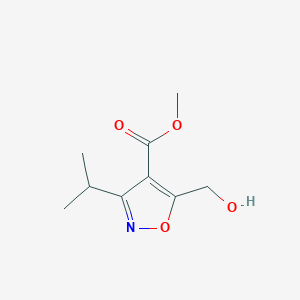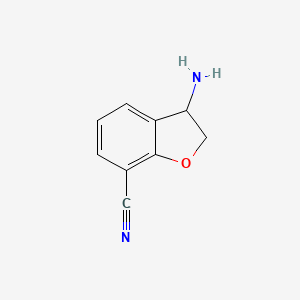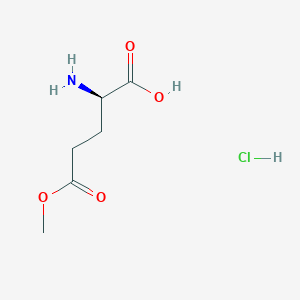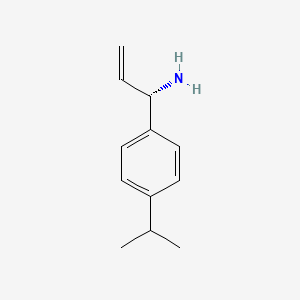
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile is an organic compound with the molecular formula C9H6BrF2NO and a molecular weight of 262.05 g/mol . This compound is characterized by the presence of a bromo group, a difluoromethoxy group, and an acetonitrile group attached to a phenyl ring. It is primarily used for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-(difluoromethoxy)benzaldehyde.
Reaction Conditions: The aldehyde is subjected to a nucleophilic substitution reaction with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(6-bromo-2,3-difluorophenyl)acetonitrile and 2-(2-bromo-6-(difluoromethyl)phenyl)acetonitrile share structural similarities.
Eigenschaften
Molekularformel |
C9H6BrF2NO |
|---|---|
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
2-[2-bromo-6-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-2-1-3-8(14-9(11)12)6(7)4-5-13/h1-3,9H,4H2 |
InChI-Schlüssel |
ISIUDWIHDYBLCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)CC#N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


